molecular formula C14H18O3 B2508808 Ethyl 2-(3-methylbenzyl)-3-oxobutanoate CAS No. 61713-38-0

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate

Cat. No.: B2508808
CAS No.: 61713-38-0
M. Wt: 234.295
InChI Key: XRXWHJPXZMGDDJ-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is an organic compound with a complex structure that includes an ester functional group, a ketone group, and a benzyl group substituted with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate typically involves the esterification of 3-methylbenzyl alcohol with ethyl acetoacetate. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to facilitate the esterification process, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 3-methylbenzyl acetoacetic acid.

    Reduction: Ethyl 2-(3-methylbenzyl)-3-hydroxybutanoate.

    Substitution: Ethyl 2-(3-methylbenzyl)-3-aminobutanoate or Ethyl 2-(3-methylbenzyl)-3-thiobutanoate.

Scientific Research Applications

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylbenzyl)-3-oxobutanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other non-covalent interactions with proteins and enzymes, potentially affecting their activity. The benzyl group may also interact with hydrophobic pockets in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-benzyl-3-oxobutanoate: Lacks the methyl group on the benzyl ring, which may affect its reactivity and binding properties.

    Ethyl 2-(4-methylbenzyl)-3-oxobutanoate: The methyl group is positioned differently on the benzyl ring, potentially altering its steric and electronic effects.

    Ethyl 2-(3-chlorobenzyl)-3-oxobutanoate: Contains a chlorine substituent instead of a methyl group, which can significantly change its chemical behavior and biological activity.

Uniqueness

Ethyl 2-(3-methylbenzyl)-3-oxobutanoate is unique due to the specific positioning of the methyl group on the benzyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature may make it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

ethyl 2-[(3-methylphenyl)methyl]-3-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-4-17-14(16)13(11(3)15)9-12-7-5-6-10(2)8-12/h5-8,13H,4,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXWHJPXZMGDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC(=C1)C)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00902151
Record name NoName_1368
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00902151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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